molecular formula C10H12Cl2FN B2360173 (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride CAS No. 1381928-56-8

(R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride

Cat. No. B2360173
CAS RN: 1381928-56-8
M. Wt: 236.11
InChI Key: VRRMWHPZTXGTTO-SBSPUUFOSA-N
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Description

“®-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1381928-56-8 . It has a molecular weight of 236.12 . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The IUPAC name for this compound is (2R)-2-(2-chloro-6-fluorophenyl)pyrrolidine hydrochloride . The InChI code is 1S/C10H11ClFN.ClH/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9;/h1,3-4,9,13H,2,5-6H2;1H/t9-;/m1./s1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.

Scientific Research Applications

Synthesis and Characterization in Chemistry

  • Synthesis of Heterocycle-based Molecules : A study by Murthy et al. (2017) explored the synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a compound related to (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride, highlighting its potential in developing new molecules with non-linear optics and cancer treatment applications Murthy et al., 2017.

Medical Research and Drug Formulation

  • Development of Solution Formulations : Research by Burton et al. (2012) investigated formulations to increase the bioavailability of poorly water-soluble compounds, which can include derivatives of (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride, for use in early toxicology and clinical studies Burton et al., 2012.
  • Evaluation as PET Tracers : Ding et al. (2000) explored the synthesis and evaluation of 6-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, a derivative of (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride, as a promising radioligand for positron emission tomography (PET) studies in humans Ding et al., 2000.

Inhibitory and Anticancer Properties

  • Protoporphyrinogen Oxidase Inhibitors : Zhang et al. (2010) designed N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones based on (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride, demonstrating their potential as protoporphyrinogen oxidase inhibitors with herbicidal activity Zhang et al., 2010.
  • Anticancer Activity in Murine Tumors : Research by Ambaye et al. (2004) found that (R,S)3-{N,N-[bis-(2-chloroethyl)]-amino}-1-(2′-methoxyphenyl)-pyrrolidine-2,5-dione hydrochloride, a derivative, showed marked antitumor activity in mouse Sarcoma 180 and enhanced the activity of other anticancer drugs Ambaye et al., 2004.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

(2R)-2-(2-chloro-6-fluorophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN.ClH/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9;/h1,3-4,9,13H,2,5-6H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRMWHPZTXGTTO-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC=C2Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC=C2Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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